molecular formula C10H8F2N4O B7467429 3-(2,4-difluorophenyl)-1H-pyrazole-5-carbohydrazide

3-(2,4-difluorophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No. B7467429
M. Wt: 238.19 g/mol
InChI Key: OSINZNHHKOQFOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-difluorophenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound that has gained attention in scientific research due to its potential biological and pharmacological properties. It is a pyrazole derivative that has been synthesized through various methods and has shown promising results in various biological studies.

Mechanism of Action

The mechanism of action of 3-(2,4-difluorophenyl)-1H-pyrazole-5-carbohydrazide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes.
Biochemical and Physiological Effects:
3-(2,4-difluorophenyl)-1H-pyrazole-5-carbohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been found to induce apoptosis in cancer cells and reduce blood glucose levels in diabetic animals.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2,4-difluorophenyl)-1H-pyrazole-5-carbohydrazide in lab experiments is its potential to exhibit multiple biological activities. This makes it a promising candidate for drug development. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various biological systems.

Future Directions

There are several future directions for the research on 3-(2,4-difluorophenyl)-1H-pyrazole-5-carbohydrazide. One of the areas of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another area is its potential use in the treatment of cancer, particularly in combination with other anti-cancer agents. Additionally, further studies are needed to understand its mechanism of action and optimize its use in various biological systems.

Synthesis Methods

The synthesis of 3-(2,4-difluorophenyl)-1H-pyrazole-5-carbohydrazide can be achieved through various methods, including the reaction of 2,4-difluoroaniline with ethyl acetoacetate to form 3-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form the final product.

Scientific Research Applications

3-(2,4-difluorophenyl)-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential biological and pharmacological properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

3-(2,4-difluorophenyl)-1H-pyrazole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N4O/c11-5-1-2-6(7(12)3-5)8-4-9(16-15-8)10(17)14-13/h1-4H,13H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSINZNHHKOQFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NNC(=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-difluorophenyl)-1H-pyrazole-5-carbohydrazide

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